molecular formula C6H9BrF4 B3040053 1-Bromo-1,1,2,2-tetrafluorohexane CAS No. 151831-45-7

1-Bromo-1,1,2,2-tetrafluorohexane

Cat. No.: B3040053
CAS No.: 151831-45-7
M. Wt: 237.03 g/mol
InChI Key: GNIKPUAUWMVBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1,1,2,2-tetrafluorohexane is a chemical compound with the molecular formula C6H9BrF4. It is a colorless to pale yellow liquid that is not soluble in water but can dissolve in organic solvents such as ethanol and acetone . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

1-Bromo-1,1,2,2-tetrafluorohexane can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexene with bromine and tetrafluoroethylene under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

1-Bromo-1,1,2,2-tetrafluorohexane undergoes various chemical reactions, including substitution and addition reactions. For example, it can react with nucleophiles in substitution reactions to form different products. Common reagents used in these reactions include sodium hydroxide and potassium carbonate . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-1,1,2,2-tetrafluorohexane has several applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other fluorinated compounds. In biology and medicine, it may be used in studies involving fluorinated organic molecules and their interactions with biological systems . Additionally, it has industrial applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1,1,2,2-tetrafluorohexane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The specific pathways involved depend on the type of reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

1-Bromo-1,1,2,2-tetrafluorohexane can be compared with other similar compounds such as 1-Bromo-1,1,2,2-tetrafluoroethane and 1-Bromo-2-fluoroethane . These compounds share similar chemical properties but differ in their molecular structures and reactivity. The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which gives it distinct reactivity and applications.

Properties

IUPAC Name

1-bromo-1,1,2,2-tetrafluorohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF4/c1-2-3-4-5(8,9)6(7,10)11/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIKPUAUWMVBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299153
Record name 1-Bromo-1,1,2,2-tetrafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151831-45-7
Record name 1-Bromo-1,1,2,2-tetrafluorohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151831-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-1,1,2,2-tetrafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-1,1,2,2-tetrafluorohexane
Reactant of Route 2
1-Bromo-1,1,2,2-tetrafluorohexane
Reactant of Route 3
Reactant of Route 3
1-Bromo-1,1,2,2-tetrafluorohexane
Reactant of Route 4
Reactant of Route 4
1-Bromo-1,1,2,2-tetrafluorohexane
Reactant of Route 5
Reactant of Route 5
1-Bromo-1,1,2,2-tetrafluorohexane
Reactant of Route 6
Reactant of Route 6
1-Bromo-1,1,2,2-tetrafluorohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.